molecular formula C34H28Br4 B3069138 1,3,5,7-Tetrakis(4-bromophenyl)adamantane CAS No. 144970-36-5

1,3,5,7-Tetrakis(4-bromophenyl)adamantane

Cat. No.: B3069138
CAS No.: 144970-36-5
M. Wt: 756.2 g/mol
InChI Key: SBWXPELEFUNJFA-UHFFFAOYSA-N
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Description

1,3,5,7-Tetrakis(4-bromophenyl)adamantane is a chemical compound characterized by its adamantane core substituted with four bromophenyl groups. This compound is known for its unique structural properties, making it a subject of interest in various scientific fields, including materials science and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetrakis(4-bromophenyl)adamantane is typically synthesized through Suzuki coupling polymerization. This method involves the reaction of this compound “knots” with phenylboronic acid-type “rods” under specific conditions . The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent such as toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Properties

IUPAC Name

1,3,5,7-tetrakis(4-bromophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28Br4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWXPELEFUNJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5,7-Tetrakis(4-bromophenyl)adamantane
Reactant of Route 2
1,3,5,7-Tetrakis(4-bromophenyl)adamantane
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1,3,5,7-Tetrakis(4-bromophenyl)adamantane
Reactant of Route 5
1,3,5,7-Tetrakis(4-bromophenyl)adamantane
Reactant of Route 6
Reactant of Route 6
1,3,5,7-Tetrakis(4-bromophenyl)adamantane

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